molecular formula C9H10ClN3 B1529549 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine CAS No. 870706-47-1

4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine

Cat. No. B1529549
M. Wt: 195.65 g/mol
InChI Key: OISMAEWRUUQMSY-UHFFFAOYSA-N
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Patent
US07595325B2

Procedure details

Cs2CO3 (382 g, 1.2 mol) was added to a solution of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (120 g, 0.78 mol) in DMF (1.0 L) at room temperature. The resulting mixture was stirred for 30 min. 2-Iodopropane (267 g, 1.6 mol) was added and the reaction and stirred for 5 h at room temperature. The reaction mixture was filtered and the solid was washed with EtOAc (3×500 mL). The combined filtrates were washed with water (3×500 mL) and brine (3×250 mL), dried (Na2SO4), filtered, and concentrated in vacuo to afford the title compound as a yellow solid (151 g, 94%). MS: 19.6 (MH+); HPLC Rf: 4.89 min. (HPLC method 4).
Quantity
382 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
267 g
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Cs+].[Cs+].[Cl:7][C:8]1[C:9]2[CH:16]=[CH:15][NH:14][C:10]=2[N:11]=[CH:12][N:13]=1.I[CH:18]([CH3:20])[CH3:19]>CN(C=O)C>[Cl:7][C:8]1[C:9]2[CH:16]=[CH:15][N:14]([CH:18]([CH3:20])[CH3:19])[C:10]=2[N:11]=[CH:12][N:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
382 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
120 g
Type
reactant
Smiles
ClC=1C2=C(N=CN1)NC=C2
Name
Quantity
1 L
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
267 g
Type
reactant
Smiles
IC(C)C

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
STIRRING
Type
STIRRING
Details
stirred for 5 h at room temperature
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid was washed with EtOAc (3×500 mL)
WASH
Type
WASH
Details
The combined filtrates were washed with water (3×500 mL) and brine (3×250 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1C2=C(N=CN1)N(C=C2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 151 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.